Methyl N-(ethoxycarbonyl)benzenecarboximidate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenecarboximidic acid, N-(ethoxycarbonyl)-, methyl ester is an organic compound with a complex structure that includes aromatic rings and ester functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenecarboximidic acid, N-(ethoxycarbonyl)-, methyl ester typically involves the esterification of benzenecarboximidic acid with ethyl chloroformate and methanol. The reaction is usually carried out under acidic conditions to facilitate the formation of the ester bond. The process involves the following steps:
Activation of Benzenecarboximidic Acid: The benzenecarboximidic acid is first activated using a suitable activating agent such as dicyclohexylcarbodiimide (DCC).
Esterification: The activated benzenecarboximidic acid is then reacted with ethyl chloroformate and methanol in the presence of a catalyst like sulfuric acid to form the desired ester.
Industrial Production Methods
In industrial settings, the production of Benzenecarboximidic acid, N-(ethoxycarbonyl)-, methyl ester is scaled up using continuous flow reactors. These reactors allow for better control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
Benzenecarboximidic acid, N-(ethoxycarbonyl)-, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzenecarboximidic acid derivatives.
Reduction: Reduction reactions can convert the ester group into an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents such as nitric acid (HNO3) for nitration and bromine (Br2) for halogenation are employed.
Major Products
Oxidation: Benzenecarboximidic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Nitrated or halogenated aromatic compounds.
Scientific Research Applications
Benzenecarboximidic acid, N-(ethoxycarbonyl)-, methyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Benzenecarboximidic acid, N-(ethoxycarbonyl)-, methyl ester exerts its effects involves interactions with specific molecular targets. The ester group can undergo hydrolysis to release active intermediates that interact with enzymes and receptors. These interactions can modulate biochemical pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Benzenecarboximidic acid, N-(methoxycarbonyl)-, ethyl ester
- Benzenecarboximidic acid, N-(propoxycarbonyl)-, methyl ester
Uniqueness
Benzenecarboximidic acid, N-(ethoxycarbonyl)-, methyl ester is unique due to its specific ester functional group, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a different balance of hydrophobicity and reactivity, making it suitable for specific applications in research and industry.
Properties
CAS No. |
101934-61-6 |
---|---|
Molecular Formula |
C11H13NO3 |
Molecular Weight |
207.23 g/mol |
IUPAC Name |
methyl N-ethoxycarbonylbenzenecarboximidate |
InChI |
InChI=1S/C11H13NO3/c1-3-15-11(13)12-10(14-2)9-7-5-4-6-8-9/h4-8H,3H2,1-2H3 |
InChI Key |
JEYFDHCGSVEVNR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N=C(C1=CC=CC=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.